3-(4-Fluoro-3-methylphenyl)thiolan-3-ol

Description

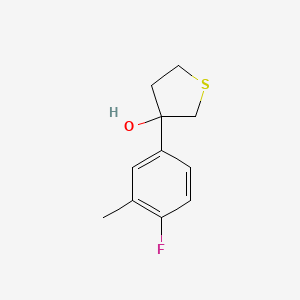

3-(4-Fluoro-3-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at position 3 and a 4-fluoro-3-methylphenyl moiety. This structure combines aromatic fluorination, methyl substitution, and a polar hydroxyl group, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FOS/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZUMRAHBCZYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCSC2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 4-(4-Fluoro-3-methylphenyl)-6-aryl-1,6-dihydropyrimidin-2-ol Derivatives

- Structure : These compounds retain the 4-fluoro-3-methylphenyl group but replace the thiolane ring with a dihydropyrimidin-2-ol core.

- Bioactivity : Exhibited analgesic and anti-inflammatory effects in preclinical studies, attributed to the hydroxyl group’s hydrogen-bonding capacity and the fluorinated phenyl group’s metabolic stability .

b. 3-(Trifluoromethyl)thietan-3-ol

- Structure : Features a thietane (three-membered sulfur ring) with a trifluoromethyl group instead of the fluorophenyl moiety.

c. (4-Fluoro-3-methylphenyl)thiourea

- Structure : Substitutes the thiolane-hydroxyl system with a thiourea group.

- Reactivity: Thioureas are known for metal chelation and enzyme inhibition, suggesting divergent pharmacological mechanisms compared to hydroxyl-containing analogs .

Physicochemical Properties

*logP values estimated via computational models.

Key Research Findings and Challenges

- Synthetic Challenges : Thiolane derivatives often require precise catalyst selection (e.g., InCl3 for triazole analogs) to avoid by-products .

- Bioactivity Gaps : While pyrimidine analogs show promise in analgesia, thiolane-3-ol’s specific activity remains underexplored.

- Metabolic Stability : Fluorine substitution in the phenyl ring may reduce oxidative metabolism, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.